Product packaging for Prop-2-enyl 2-pentoxyacetate(Cat. No.:CAS No. 124899-75-8)

Prop-2-enyl 2-pentoxyacetate

Cat. No.: B038153
CAS No.: 124899-75-8
M. Wt: 186.25 g/mol
InChI Key: RRIFFBJNXMRMKT-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-pentoxyacetate is a high-purity ester compound of interest in organic synthesis and materials science research. Also known as allyl pentoxyacetate, its molecular structure features both an unsaturated prop-2-enyl (allyl) group and a pentyl ether chain, making it a versatile building block or intermediate for further chemical exploration. Researchers may investigate its potential applications, which can include its use as a precursor in the development of novel polymers, as a flavor or fragrance intermediate due to the propensity of similar esters to possess aromatic qualities, or in the synthesis of more complex molecular architectures. The reactivity of the allyl group, in particular, offers diverse pathways for functionalization. This product is intended for laboratory research purposes by qualified professionals. It is strictly for Research Use Only and is not intended for human or animal consumption, diagnostic use, or any other personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B038153 Prop-2-enyl 2-pentoxyacetate CAS No. 124899-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 2-pentoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-5-6-8-12-9-10(11)13-7-4-2/h4H,2-3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIFFBJNXMRMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Strategies for Prop 2 Enyl 2 Pentoxyacetate

Retrosynthetic Analysis of Prop-2-enyl 2-pentoxyacetate

A retrosynthetic analysis of this compound logically deconstructs the molecule into its primary synthetic precursors. The most apparent disconnection is at the ester linkage, yielding Prop-2-en-1-ol and 2-pentoxyacetic acid. This is a standard ester disconnection and points towards an esterification reaction as the final step in the synthesis.

Further disconnection of the 2-pentoxyacetic acid intermediate at the ether linkage suggests two viable synthetic routes based on the Williamson ether synthesis. britannica.comwikipedia.org The first route involves the reaction of a pentoxide anion with a haloacetic acid derivative, such as chloroacetic acid. gordon.edu The second, and often more practical approach, involves the reaction of pentan-1-ol with a haloacetate, followed by hydrolysis of the ester to yield the desired carboxylic acid. This latter approach is generally preferred as it avoids the direct handling of the more corrosive haloacetic acids.

Classical Esterification Routes to this compound

The formation of this compound can be achieved through well-established esterification methods that involve the direct reaction of an alcohol with a carboxylic acid or its activated derivative.

Fischer Esterification Modifications for this compound

The Fischer-Speier esterification, a cornerstone of organic synthesis, provides a direct route to this compound by reacting 2-pentoxyacetic acid with Prop-2-en-1-ol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the product, an excess of one of the reactants, typically the more volatile Prop-2-en-1-ol, is used. masterorganicchemistry.com The removal of water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus, is also a critical modification to ensure high yields. wikipedia.org

Commonly employed acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.com The reaction is typically conducted under reflux conditions in a non-polar solvent like toluene (B28343) to facilitate the removal of water. wikipedia.org

Table 1: Representative Conditions for Fischer Esterification

Reactant 1 Reactant 2 Catalyst Solvent Temperature Reaction Time
2-pentoxyacetic acid Prop-2-en-1-ol H₂SO₄ (catalytic) Toluene Reflux 4-8 hours

Steglich Esterification in the Synthesis of this compound

For substrates that may be sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich esterification offers a milder alternative. stackexchange.com This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). stackexchange.com

The reaction proceeds by the activation of the carboxylic acid (2-pentoxyacetic acid) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic Prop-2-en-1-ol to furnish the desired ester, this compound. The byproduct of this reaction, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration.

Table 2: Typical Reagents for Steglich Esterification

Carboxylic Acid Alcohol Coupling Agent Catalyst Solvent

Advanced Synthetic Methodologies for this compound

Beyond classical esterification, more advanced techniques can be employed for the synthesis of this compound, offering advantages in terms of substrate scope and reaction conditions.

Transesterification Pathways Involving this compound Precursors

Transesterification presents a powerful method for the synthesis of this compound, particularly when starting from a more readily available ester of 2-pentoxyacetic acid, such as the methyl or ethyl ester. google.com This process involves the exchange of the alcohol portion of an ester with another alcohol. organic-chemistry.org

The reaction can be catalyzed by either acids or bases. perfumerflavorist.com In a typical procedure, an alkyl 2-pentoxyacetate would be reacted with an excess of Prop-2-en-1-ol in the presence of a suitable catalyst. google.com To drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is continuously removed from the reaction mixture by distillation. google.com A variety of catalysts can be employed, including metal alkoxides and salts like potassium carbonate. perfumerflavorist.comgoogle.com

A patent describes a general process for making allyl esters of aromatic carboxylic acids from their corresponding alkyl esters and allylic alcohols, which involves drying the mixture before heating with a transesterification catalyst. google.com This methodology could be adapted for the synthesis of this compound.

Enzymatic Synthesis of this compound

The use of enzymes, particularly lipases, as catalysts for esterification and transesterification reactions has gained significant attention due to their high selectivity and mild reaction conditions. nih.gov The enzymatic synthesis of this compound can be envisioned through two primary routes: direct esterification of 2-pentoxyacetic acid with Prop-2-en-1-ol, or transesterification of an alkyl 2-pentoxyacetate with Prop-2-en-1-ol.

Immobilized lipases are often preferred as they can be easily recovered and reused. mdpi.com The reaction is typically carried out in an organic solvent to minimize water content, which can otherwise lead to hydrolysis of the ester product. The choice of enzyme and reaction conditions, such as temperature and solvent, can significantly influence the reaction rate and yield. While specific studies on the enzymatic synthesis of this compound are not prevalent, the successful enzymatic synthesis of other allyl esters suggests the feasibility of this approach. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Prop-2-en-1-ol
2-pentoxyacetic acid
Pentan-1-ol
Chloroacetic acid
Sulfuric acid
p-Toluenesulfonic acid
N,N'-Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Dicyclohexylurea (DCU)
Toluene
Hexane (B92381)
Dichloromethane (DCM)
Methanol
Ethanol
Potassium carbonate
Methyl 2-pentoxyacetate

Metal-Catalyzed Coupling Reactions in this compound Synthesis

Metal-catalyzed reactions offer efficient and selective methods for forming the core C-O bonds in this compound. These reactions often proceed under milder conditions and with higher yields compared to traditional methods.

One of the primary applications of metal catalysis in the synthesis of this target molecule would be in the formation of the 2-pentoxyacetate precursor, 2-pentoxyacetic acid. A palladium- or copper-catalyzed etherification, such as a modified Buchwald-Hartwig or Ullmann-type coupling, could be employed. In this approach, a haloacetate derivative (e.g., ethyl bromoacetate) would be coupled with pentan-2-ol in the presence of a suitable metal catalyst and ligand.

Another key metal-catalyzed step could be the direct allylation of 2-pentoxyacetic acid to form the final product. Transition metals like palladium are well-known to catalyze the allylation of carboxylic acids. For instance, the reaction of 2-pentoxyacetic acid with an allyl source, such as allyl carbonate or allyl acetate (B1210297), in the presence of a palladium(0) catalyst, would yield this compound. This reaction, often referred to as the Tsuji-Trost allylation, is highly efficient for C-O bond formation.

Below is a representative table of reaction conditions for a hypothetical palladium-catalyzed synthesis.

Parameter Condition Role in Reaction
Catalyst Pd(PPh₃)₄ (5 mol%)Facilitates the formation of the η³-allyl palladium complex.
Allyl Source Allyl ethyl carbonateActs as the electrophilic allylating agent.
Substrate 2-Pentoxyacetic acidThe nucleophile that attacks the allyl-palladium complex.
Solvent Tetrahydrofuran (THF)Provides a suitable reaction medium.
Temperature 60 °CProvides the necessary activation energy for the reaction.
Reaction Time 12-24 hoursDuration required for the reaction to reach completion.

Purification and Isolation Techniques for this compound

Following its synthesis, this compound must be isolated and purified to remove unreacted starting materials, catalysts, and byproducts. Given its expected properties as a moderately polar organic ester, a combination of techniques would be employed.

Initially, a liquid-liquid extraction would be performed to separate the crude product from the reaction mixture. The organic layer containing the product would be washed with an aqueous solution, such as sodium bicarbonate, to remove any acidic impurities like unreacted 2-pentoxyacetic acid, followed by a brine wash to remove residual water.

The primary method for purification would be column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, would be used to elute the compound from the column. The fractions would be monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

For achieving high purity, distillation under reduced pressure could be a viable final step, particularly if the product has a suitable boiling point and is thermally stable. This method is effective at removing non-volatile impurities.

Technique Purpose Typical Parameters
Liquid-Liquid Extraction Initial workup and removal of water-soluble impurities.Organic solvent: Ethyl acetate; Aqueous wash: Saturated NaHCO₃, Brine.
Column Chromatography Separation from starting materials and byproducts.Stationary phase: Silica gel (230-400 mesh); Mobile phase: Hexane/Ethyl acetate gradient.
Thin-Layer Chromatography Monitoring reaction progress and fraction purity.Plate: Silica gel F₂₅₄; Visualization: UV light, potassium permanganate (B83412) stain.
Vacuum Distillation Final purification to remove non-volatile impurities.Pressure: 1-10 mmHg (hypothetical, dependent on boiling point).

Synthesis of Deuterated and Isotopically Labeled this compound Analogues

Isotopically labeled analogues of this compound are invaluable tools for mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis. The synthesis of these analogues involves the incorporation of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) at specific positions in the molecule.

Deuterium labeling on the allyl moiety can be achieved by using a deuterated allyl source, such as allyl-d₅ bromide, in the esterification step. Alternatively, labeling the pentoxy group can be accomplished by starting with a deuterated pentan-2-ol.

Carbon-13 labeling could be introduced by using a ¹³C-labeled precursor, such as sodium acetate-¹³C₂, to synthesize the 2-pentoxyacetic acid intermediate. This would place the label in the acetate backbone of the final molecule.

The following table outlines potential strategies for isotopic labeling.

Labeled Position Isotopically Labeled Reagent Synthetic Step of Introduction
Allyl group (d₅)Allyl-1,1,2,3,3-d₅ bromideFinal esterification of 2-pentoxyacetic acid.
Acetate carbonyl (¹³C)Ethyl bromoacetate-1-¹³CInitial etherification with pentan-2-ol.
Pentoxy backbone (¹³C₅)Pentan-2-ol-¹³C₅Initial etherification to form the 2-pentoxyacetate precursor.
Ester oxygen (¹⁸O)H₂¹⁸OHydrolysis of an intermediate ester in the presence of H₂¹⁸O followed by re-esterification.

Reaction Mechanisms and Chemical Transformations of Prop 2 Enyl 2 Pentoxyacetate

Hydrolysis Kinetics and Mechanism of Prop-2-enyl 2-pentoxyacetate

Specific kinetic data and detailed mechanistic studies on the hydrolysis of this compound are not documented in the scientific literature. However, the hydrolysis of esters is a fundamental organic reaction that can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of an ester is a reversible process that yields a carboxylic acid and an alcohol. The reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces an alcohol and the salt of the carboxylic acid. The hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate anion and the alcohol.

For allyl esters in general, hydrolysis typically proceeds through the cleavage of the acyl-oxygen bond. The rate of hydrolysis can be influenced by steric and electronic factors of both the acyl and the alcohol portions of the ester. For instance, studies on other allyl esters have shown that the rate of hydrolysis can be correlated with the structure of the ester.

Table 1: General Mechanisms of Ester Hydrolysis

Catalyst Key Steps Products Reversibility
Acid 1. Protonation of carbonyl oxygen2. Nucleophilic attack by water3. Proton transfer4. Elimination of alcohol Carboxylic acid and Alcohol Reversible

| Base | 1. Nucleophilic attack by hydroxide ion2. Formation of tetrahedral intermediate3. Elimination of alkoxide4. Deprotonation of carboxylic acid | Carboxylate salt and Alcohol | Irreversible |

Nucleophilic Acyl Substitution Reactions of this compound

There is no specific information available regarding the nucleophilic acyl substitution reactions of this compound. As an ester, it is expected to undergo such reactions where the alkoxy group (-OCH₂CH=CH₂) is replaced by another nucleophile.

A common example of nucleophilic acyl substitution is transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is often catalyzed by an acid or a base. For instance, reacting this compound with an excess of another alcohol in the presence of a suitable catalyst would be expected to yield a new ester and prop-2-en-1-ol. The efficiency of such reactions can be enhanced by using metal alkoxide catalysts.

Other nucleophiles, such as ammonia (B1221849) or amines, could also react with this compound to form amides, in a process known as ammonolysis or aminolysis, respectively.

Electrophilic Additions to the Allylic Moiety of this compound

Detailed studies on the electrophilic addition reactions to the allyl group of this compound have not been reported. The carbon-carbon double bond in the allyl group is susceptible to attack by electrophiles.

Specific halogenation reactions of this compound are not described in the literature. Generally, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across a double bond proceeds through a cyclic halonium ion intermediate. The subsequent attack by a halide ion leads to the formation of a dihalogenated product. In the case of this compound, this would result in the formation of a 2,3-dihalopropyl 2-pentoxyacetate.

Allylic bromination, which involves the substitution of a hydrogen atom on the carbon adjacent to the double bond, can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions. This reaction proceeds via a free-radical chain mechanism.

There are no specific studies on the hydrohalogenation or hydration of this compound. The addition of hydrogen halides (HX) to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, and the halide adds to the more substituted carbon. This is due to the formation of a more stable carbocation intermediate. Therefore, the reaction of this compound with HBr would be expected to yield primarily 2-bromo-propyl 2-pentoxyacetate.

Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides, which initiates a free-radical mechanism. In this case, the bromine atom adds to the less substituted carbon of the double bond.

Hydration of the double bond, typically catalyzed by acid, would also be expected to follow Markovnikov's rule, leading to the formation of a secondary alcohol. Anti-Markovnikov hydration can be achieved through methods like hydroboration-oxidation.

Table 2: Expected Regioselectivity in Electrophilic Addition to the Allyl Group

Reagent Conditions Expected Major Product Rule
HBr No peroxides 2-Bromo-propyl 2-pentoxyacetate Markovnikov
HBr With peroxides 3-Bromo-propyl 2-pentoxyacetate Anti-Markovnikov

| H₂O | Acid catalyst | 2-Hydroxypropyl 2-pentoxyacetate | Markovnikov |

Radical Reactions Involving this compound

Specific research on the radical reactions of this compound is not available.

The radical polymerization of allyl monomers is generally known to be challenging. This is often attributed to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position of the monomer by a growing polymer radical. This forms a stable, resonance-delocalized allyl radical that is less reactive and less likely to initiate a new polymer chain, thus terminating the chain growth.

For this compound, the initiation of polymerization would involve the generation of free radicals from an initiator, which then add to the double bond of the monomer. The propagation would involve the successive addition of monomer units to the growing radical chain. However, the competing degradative chain transfer process would likely lead to the formation of low molecular weight oligomers rather than high molecular weight polymers. Studies on other allyl ethers have suggested alternative polymerization mechanisms, such as radical-mediated cyclization, under specific conditions.

Radical Cyclization Studies

Specific radical cyclization studies involving this compound have not been extensively reported in scientific literature. However, the structural motifs present in the molecule—an allyl group and an activatable C-H bond adjacent to the ether oxygen—suggest potential for such transformations. In theory, a radical could be generated at the carbon adjacent to the pentoxy group, which could then undergo cyclization onto the allylic double bond.

Manganese(III) acetate (B1210297) is a common reagent used to initiate oxidative radical cyclizations of β-keto esters and related compounds. scripps.edusemanticscholar.org While this compound is not a β-keto ester, the principle of generating a radical and subsequent cyclization can be considered. For instance, a silver-catalyzed cascade radical cyclization has been developed for 2-(allyloxy)arylaldehydes with cyclopropanols, leading to chroman-4-one derivatives. rsc.org This demonstrates the feasibility of radical cyclization in molecules containing an allyloxy moiety.

For this compound, a hypothetical radical cyclization could be initiated by a radical initiator, leading to the formation of a five- or six-membered ring, depending on the reaction conditions and the regioselectivity of the radical addition to the double bond. The 5-exo-trig cyclization is generally favored kinetically according to Baldwin's rules.

Table 1: Representative Conditions for Radical Cyclization of Analogous Allyl Ethers

EntrySubstrateReagent/CatalystSolventTemperature (°C)Product(s)Yield (%)
12-(allyloxy)arylaldehydeAg₂CO₃, (NH₄)₂S₂O₈Dichloroethane80Substituted chroman-4-one75
2Allyl β-keto esterMn(OAc)₃Acetic Acid25-60Cyclized lactone60-80

Note: The data in this table is for analogous compounds and serves as a representative example of potential reaction conditions.

Rearrangement Reactions of this compound

Claisen Rearrangements and Related Pericyclic Processes

The Claisen rearrangement is a elsevierpure.comelsevierpure.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgorganic-chemistry.orglibretexts.org this compound itself is an allyl ester and does not fit the typical substrate profile for a direct Claisen rearrangement. However, it is a constitutional isomer of a molecule that could undergo a Claisen rearrangement.

More relevant is the Ireland-Claisen rearrangement, which involves the elsevierpure.comelsevierpure.com-sigmatropic rearrangement of an enolate derivative of an allyl ester. researchgate.net By treating this compound with a strong base, such as lithium diisopropylamide (LDA), a silyl (B83357) enol ether intermediate could be formed by deprotonation at the α-carbon to the carbonyl group, followed by trapping with a silyl halide. This intermediate would then be susceptible to a thermally induced or Lewis acid-catalyzed Ireland-Claisen rearrangement to afford a γ,δ-unsaturated carboxylic acid after hydrolysis of the silyl ester.

Studies on the Ireland-Claisen rearrangement of allyl-2-alkoxyacetates, which are structurally very similar to this compound, have been reported. researchgate.netccu.edu.twccu.edu.tw These studies demonstrate that such rearrangements can proceed with high diastereoselectivity.

Reductive and Oxidative Transformations of this compound

The reduction of this compound can target either the ester functionality or the alkene. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) would likely reduce the carbon-carbon double bond to a propane (B168953) moiety. The ester group is generally more resistant to catalytic hydrogenation but can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol, pentoxyethanol, and propan-1-ol.

Oxidative cleavage of the double bond can be achieved using ozonolysis (O₃) followed by a reductive or oxidative workup, yielding an aldehyde or a carboxylic acid, respectively. Epoxidation of the allyl group can be accomplished using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

Metabolically, allyl esters are known to be hydrolyzed to allyl alcohol, which is then oxidized to the highly reactive α,β-unsaturated aldehyde, acrolein. nih.govindustrialchemicals.gov.au This suggests that in a biological or biomimetic system, this compound could undergo hydrolysis followed by oxidation.

Catalytic Reactions of this compound

The allyl group in this compound makes it a suitable substrate for various transition metal-catalyzed reactions, particularly those involving palladium. Palladium(0) catalysts are well-known to react with allyl esters to form π-allylpalladium complexes. acsgcipr.orgjst.go.jp This activation allows for the allylic group to act as an electrophile in the presence of nucleophiles, a reaction often referred to as the Tsuji-Trost allylic alkylation. This deprotection strategy is useful in multi-step syntheses where the allyl ester serves as a protecting group for a carboxylic acid. acsgcipr.org

Furthermore, heterobimetallic catalysis, for instance using a combination of Pd(0) and a lanthanide salt like YbCl₃, has been employed for decarboxylative aldol (B89426) reactions of allyl β-keto esters. organic-chemistry.org While this compound is not a β-keto ester, this highlights the diverse catalytic transformations available for allyl esters.

Ruthenium/palladium dual catalysis has been reported for the irreversible hydrolysis of allyl esters to the corresponding carboxylic acids and propanal. elsevierpure.com This provides an alternative to traditional acid- or base-catalyzed hydrolysis.

Table 3: Overview of Potential Catalytic Reactions

Reaction TypeCatalyst SystemSubstrate TypeProduct Type
Allylic AlkylationPd(0) complexAllyl EsterAllylated Nucleophile
Decarboxylative AldolPd(0) / Yb(III)Allyl β-Keto EsterAldol Adduct
HydrolysisRu / PdAllyl EsterCarboxylic Acid
RearrangementAu(I) complexAllyl EsterRearranged Ester

Note: This table provides a general overview of catalytic reactions applicable to allyl esters.

Spectroscopic Characterization Methodologies for Prop 2 Enyl 2 Pentoxyacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation of Prop-2-enyl 2-pentoxyacetate

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of this compound can be achieved.

The ¹H NMR spectrum of this compound provides critical information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The expected chemical shifts are influenced by the electronegativity of adjacent oxygen atoms and the anisotropy of the carbon-carbon double bond. magritek.com

The protons of the pentoxy group are expected to appear in the upfield region of the spectrum. The terminal methyl group (CH₃) would likely be the most shielded, exhibiting a triplet signal. The subsequent methylene (B1212753) groups (CH₂) of the pentyl chain would appear as multiplets, with their chemical shifts increasing slightly as they get closer to the electron-withdrawing oxygen atom. The methylene group directly attached to the ether oxygen (O-CH₂) would be the most deshielded of the pentyl chain protons.

The methylene protons of the acetate (B1210297) group, situated between two oxygen atoms, would be significantly deshielded. The protons of the prop-2-enyl (allyl) group exhibit characteristic chemical shifts. scielo.org.mx The protons on the double bond (=CH₂) would appear as distinct multiplets due to both geminal and vicinal coupling. The methine proton (-CH=) would be a multiplet due to coupling with the adjacent terminal vinyl protons. The methylene protons adjacent to the ester oxygen (-O-CH₂-) would also be deshielded. organicchemistrydata.orgcolumbia.edu

Table 1: Predicted ¹H NMR Chemical Shift Ranges and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz)
Pentoxy CH₃0.8 - 1.0Triplet (t)J ≈ 7
Pentoxy (CH₂)₃1.2 - 1.6Multiplet (m)-
Pentoxy O-CH₂3.4 - 3.6Triplet (t)J ≈ 7
Acetate O-CH₂-C=O4.0 - 4.2Singlet (s)-
Allyl O-CH₂4.5 - 4.7Doublet of triplets (dt)J ≈ 1.5, 5.5
Allyl =CH₂ (cis)5.2 - 5.3Doublet of triplets (dt)J ≈ 1.5, 10.5
Allyl =CH₂ (trans)5.3 - 5.4Doublet of triplets (dt)J ≈ 1.5, 17.5
Allyl -CH=5.8 - 6.0Multiplet (m)-

Note: Predicted values are based on general principles of ¹H NMR spectroscopy and data for similar functional groups. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Due to the presence of ten carbon atoms in unique electronic environments in this compound, ten distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field. The carbons of the allyl group's double bond would also be in the downfield region. The carbons attached to oxygen atoms (in the pentoxy, acetate, and allyl moieties) will be deshielded compared to the purely aliphatic carbons of the pentyl chain. The terminal methyl carbon of the pentoxy group would be the most shielded, appearing at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Pentoxy CH₃13 - 15
Pentoxy CH₂ (middle chain)22 - 30
Pentoxy O-CH₂68 - 72
Acetate O-CH₂-C=O65 - 69
Allyl O-CH₂65 - 68
Allyl =CH₂118 - 120
Allyl -CH=131 - 134
Carbonyl C=O169 - 172

Note: Predicted values are based on general principles of ¹³C NMR spectroscopy and data for similar functional groups. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons in the pentyl chain, for example, between the terminal CH₃ and its neighboring CH₂. It would also clearly show the coupling network within the allyl group, connecting the -CH= proton to the =CH₂ and -O-CH₂- protons. msu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. msu.edu By analyzing the HSQC spectrum, each proton signal can be directly mapped to its attached carbon atom, greatly aiding in the assignment of the ¹³C NMR spectrum. For instance, the proton signal predicted around 4.1 ppm would show a cross-peak with the carbon signal around 67 ppm, confirming the O-CH₂-C=O group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. msu.edu HMBC is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

A correlation from the allyl -O-CH₂- protons to the ester carbonyl carbon, confirming the ester linkage.

Correlations from the acetate -O-CH₂- protons to the carbonyl carbon and to the carbons of the pentoxy group, establishing the ether linkage.

Correlations across the double bond in the allyl group, further confirming its structure.

Mass Spectrometry (MS) Approaches for this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. organicchemistrydata.orgstackexchange.com The resulting mass spectrum is a fingerprint of the molecule. The molecular ion peak ([M]⁺˙) for this compound would be expected at m/z 186.

Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. For this compound, key fragmentation patterns would likely involve:

Cleavage of the C-O bond of the ester, leading to an acylium ion.

Fragmentation of the pentoxy group, resulting in the loss of alkyl radicals.

Cleavage at the allyl group, a characteristic fragmentation for allylic compounds often leading to a stable allyl cation (m/z 41).

Table 3: Predicted Key EI-MS Fragmentation Ions for this compound

m/z Proposed Fragment Ion Fragmentation Pathway
186[C₁₀H₁₈O₃]⁺˙Molecular Ion
129[C₆H₁₃O₂]⁺Loss of allyl radical (•C₃H₅)
115[C₅H₇O₃]⁺Loss of pentyl radical (•C₅H₁₁)
87[C₅H₁₁O]⁺Pentoxy group fragment
71[C₅H₁₁]⁺Pentyl cation
59[CH₃O-C=O]⁺Acylium ion from acetate moiety
41[C₃H₅]⁺Allyl cation

Note: These are predicted fragmentation patterns. The relative abundance of these ions would depend on their stability.

ESI-MS is a soft ionization technique that typically results in less fragmentation than EI-MS. It is particularly useful for determining the molecular weight of a compound and studying non-covalent interactions. For this compound, ESI-MS would be expected to show a prominent protonated molecule, [M+H]⁺, at m/z 187, or adducts with sodium, [M+Na]⁺, at m/z 209, or potassium, [M+K]⁺, at m/z 225. This technique is highly sensitive and can be coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. The gentle nature of ESI would likely keep the this compound molecule intact, providing a clear indication of its molecular mass.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. For this compound, the key vibrational modes are associated with the C=O, C-O, C=C, and C-H bonds.

Expected Infrared (IR) Absorption Bands:

The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear as a strong, sharp band in the region of 1750-1735 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the carbonyl group.

The C-O stretching vibrations of the ester and ether linkages will also produce strong bands. The C-O-C stretching of the ester group typically appears as two distinct bands in the 1300-1000 cm⁻¹ region. The C-O stretching of the pentoxy group is also expected in this fingerprint region.

The allyl group will contribute several characteristic bands. The C=C stretching vibration should appear around 1645 cm⁻¹. The =C-H stretching of the vinyl group is expected above 3000 cm⁻¹, typically in the 3080-3010 cm⁻¹ range. The out-of-plane bending vibrations of the vinyl C-H bonds are also characteristic and appear in the 1000-800 cm⁻¹ region.

The aliphatic C-H bonds of the pentyl group and the methylene group adjacent to the ether oxygen will give rise to stretching vibrations in the 2960-2850 cm⁻¹ region and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Predicted IR Data Table for this compound:

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (sp²)=C-H (Allyl)3080 - 3010Medium
C-H Stretch (sp³)C-H (Pentyl, Methylene)2960 - 2850Strong
C=O StretchEster1750 - 1735Strong, Sharp
C=C StretchAllyl~1645Medium
C-H BendCH₂ (Pentyl, Methylene)~1465Medium
C-H BendCH₃ (Pentyl)~1375Medium
C-O StretchEster, Ether1300 - 1000Strong
=C-H Bend (out-of-plane)Allyl1000 - 800Medium

Expected Raman Spectroscopy Signals:

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is typically weaker in Raman spectra compared to IR, the C=C double bond of the allyl group is expected to produce a strong and distinct Raman signal around 1645 cm⁻¹. The symmetric C-O-C stretching vibrations may also be more prominent in the Raman spectrum. The various C-H stretching and bending vibrations will also be present, often with different relative intensities compared to the IR spectrum.

Predicted Raman Data Table for this compound:

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹) Intensity
C-H Stretch (sp²)=C-H (Allyl)3080 - 3010Medium
C-H Stretch (sp³)C-H (Pentyl, Methylene)2960 - 2850Strong
C=O StretchEster1750 - 1735Weak
C=C StretchAllyl~1645Strong
C-H BendCH₂, CH₃1465 - 1375Medium
C-O StretchEster, Ether1300 - 1000Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound (if applicable)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The presence of chromophores, or light-absorbing groups, determines the UV-Vis spectrum of a compound.

For this compound, the primary chromophores are the carbonyl group (C=O) of the ester and the carbon-carbon double bond (C=C) of the allyl group. Saturated esters typically exhibit a weak n → π* transition at around 205-215 nm. The isolated C=C double bond of the allyl group is expected to have a π → π* transition below 200 nm, which may not be observable with standard spectrophotometers.

Since the two chromophores are not conjugated, their electronic transitions are expected to be largely independent. Therefore, the UV-Vis spectrum of this compound is predicted to show a weak absorption band in the 200-220 nm region, corresponding to the n → π* transition of the ester carbonyl group. The more intense π → π* transition of the allyl group would likely be in the far UV region.

Predicted UV-Vis Data Table for this compound (in a non-polar solvent):

Electronic Transition Chromophore Predicted λmax (nm) Molar Absorptivity (ε)
n → πC=O (Ester)205 - 215Low (< 100 L mol⁻¹ cm⁻¹)
π → πC=C (Allyl)< 200High

X-ray Crystallography of this compound (if crystalline forms exist)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.

For X-ray crystallography to be applicable to this compound, the compound must first be obtained in a crystalline form. As a relatively small molecule with flexible alkyl and allyl chains, it is likely to be a liquid at room temperature. However, crystallization could potentially be achieved at low temperatures.

If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms, including the torsion angles of the flexible chains.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions such as van der Waals forces.

Without experimental data, it is not possible to provide a data table for the crystal structure. However, based on the structures of similar long-chain esters, one might predict a monoclinic or triclinic crystal system, with the molecules adopting an extended conformation to maximize packing efficiency. The determination of the crystal structure would provide invaluable, unambiguous data to complement the findings from spectroscopic analyses.

Theoretical and Computational Chemistry Studies of Prop 2 Enyl 2 Pentoxyacetate

Quantum Chemical Calculations on Prop-2-enyl 2-pentoxyacetate Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations can elucidate its three-dimensional structure and electronic characteristics.

The geometry of this compound is optimized to find the lowest energy arrangement of its atoms. This process involves computational methods such as Density Functional Theory (DFT) or ab initio calculations, which solve the Schrödinger equation for the molecule. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound

ParameterBond/AngleValue
Bond LengthC=O1.21 Å
C-O (ester)1.34 Å
O-C (allyl)1.45 Å
C=C (allyl)1.33 Å
C-O (ether)1.42 Å
Bond AngleO=C-O124°
C-O-C (ester)117°
C-O-C (ether)112°
Dihedral AngleC-O-C=O~180° (trans)

Note: The data in this table is hypothetical and based on typical values for similar functional groups.

The electronic structure of a molecule is described by the distribution of its electrons. Quantum chemical calculations provide information on molecular orbitals, electron density, and electrostatic potential. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species. For this compound, the HOMO is likely to be localized on the C=C double bond of the allyl group and the non-bonding oxygen orbitals, while the LUMO is expected to be centered on the carbonyl (C=O) group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-9.5
LUMO-0.8
HOMO-LUMO Gap8.7

Note: The data in this table is hypothetical and based on calculations for similar ester and ether compounds. researchgate.net

Reaction Pathway Modeling for this compound Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions, providing a level of detail that is often difficult to obtain experimentally.

Transition State Theory (TST) is a cornerstone of reaction kinetics, and computational chemistry allows for the direct calculation of the properties of transition states. For a reaction involving this compound, such as its hydrolysis, computational methods can locate the transition state structure on the potential energy surface. arkat-usa.org The energy of this transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. acs.org For instance, the acid-catalyzed hydrolysis of an ester typically proceeds through a tetrahedral intermediate, and the transition states for its formation and breakdown can be modeled. ic.ac.uk

By mapping the reaction coordinate, which represents the progress of a reaction from reactants to products, a detailed picture of the energy landscape of the transformation can be obtained. This involves calculating the energy of the system at various points along the reaction pathway. The resulting profile shows the energies of reactants, products, intermediates, and transition states. For a reaction of this compound, this would reveal whether the reaction is endothermic or exothermic and provide insights into the rate-determining step.

Spectroscopic Property Prediction and Validation for this compound

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.

The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the chemical shifts of different nuclei (e.g., ¹H and ¹³C) in the molecule. nih.govnih.gov These calculations are highly sensitive to the molecular geometry and electronic environment of each atom. For this compound, distinct signals would be predicted for the protons and carbons of the allyl, pentoxy, and acetate (B1210297) moieties.

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their vibrational frequencies. Computational methods can calculate these vibrational frequencies and their corresponding intensities. uchile.clresearchgate.net For this compound, characteristic vibrational modes would include the C=O stretch of the ester, the C-O stretches of the ester and ether linkages, and the C=C stretch of the allyl group. spectroscopyonline.comspectroscopyonline.com

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
¹³C NMRCarbonyl Carbon (C=O)~170 ppm
Alkene Carbons (C=C)~118, 132 ppm
Ether-linked Carbon (-O-CH₂-)~68 ppm
¹H NMRAlkene Protons (=CH, =CH₂)5.2 - 5.9 ppm
Methylene (B1212753) Protons adjacent to ester (-O-CH₂-)~4.6 ppm
Methylene Protons adjacent to ether (-O-CH₂-)~3.5 ppm
IRC=O Stretch~1740 cm⁻¹
C=C Stretch~1645 cm⁻¹
C-O Stretch (Ester & Ether)1250 - 1050 cm⁻¹ (multiple bands)

Note: The data in this table is hypothetical and based on typical spectroscopic values for the constituent functional groups.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of this compound at an atomistic level, providing insights into its interactions with its environment, such as in a solvent or at an interface.

A typical MD simulation for this compound would involve the following steps:

System Setup: A simulation box would be created containing molecules of this compound and, if applicable, solvent molecules (e.g., water). The initial positions of the molecules would be randomly assigned.

Force Field Selection: A suitable force field is crucial for accurately describing the interatomic and intermolecular interactions. For an ester like this compound, a common choice would be a united-atom force field such as TraPPE (Transferable Potentials for Phase Equilibria) or an all-atom force field like GROMOS or AMBER. researchgate.netnih.gov These force fields define the potential energy of the system as a function of atomic coordinates, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Energy Minimization: Before the dynamic simulation, the initial system is subjected to energy minimization to relax any unfavorable atomic clashes or high-energy conformations.

Equilibration: The system is then gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) or constant volume and temperature (NVT ensemble) to reach a stable state. researchgate.net

Production Run: Once equilibrated, the production MD simulation is run for a significant period (nanoseconds to microseconds) to generate trajectories of atomic positions and velocities over time.

From the resulting trajectories, various properties can be analyzed to understand the interactions of this compound:

Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding other atoms or molecules at a certain distance from specific atoms in this compound. This would reveal detailed information about the solvation shell and specific intermolecular interactions, such as hydrogen bonding with water molecules.

Interaction Energies: The non-bonded interaction energies (van der Waals and electrostatic) between this compound and surrounding molecules can be calculated to quantify the strength of these interactions.

Conformational Analysis: The simulation can explore the conformational landscape of the molecule, identifying the most populated conformers and the dynamics of transitions between them.

Self-Assembly and Interfacial Behavior: In systems with higher concentrations or in the presence of other molecules, MD simulations can be used to study the self-assembly of this compound into aggregates or its behavior at interfaces (e.g., water-air or water-oil). nih.govccsenet.org Analyses such as the radius of gyration and solvent accessible surface area would be pertinent in such studies. ccsenet.org

A hypothetical data table summarizing typical parameters for an MD simulation of this compound in an aqueous solution is presented below.

ParameterValue/Description
Force Field GROMOS54a7
Water Model SPC/E
Ensemble NPT (Isothermal-isobaric)
Temperature 298 K
Pressure 1 bar
Time Step 2 fs
Simulation Time 100 ns
Non-bonded Cutoff 1.2 nm
Long-range Electrostatics Particle Mesh Ewald (PME)

Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound (Methodology, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and a specific property of interest. While often used for biological activity, the methodology can be applied to predict various physicochemical properties. For a compound like this compound, which may have applications as a fragrance or flavor ingredient, QSAR models could be developed to predict properties like odor intensity or character. perfumerflavorist.comnih.gov

The general methodology for developing a QSAR model for this compound would involve the following stages:

Data Set Collection: A dataset of compounds structurally related to this compound with measured values for the property of interest would be compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Geometrical properties, surface area, volume, etc.

Physicochemical Descriptors: LogP, polarizability, dipole moment, etc. Software packages like Dragon, MOE (Molecular Operating Environment), or PaDEL-Descriptor are commonly used for this purpose. acs.org

Data Preprocessing and Division: The calculated descriptors would be preprocessed to remove those with little or no variance or those that are highly correlated with others. The dataset would then be divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive performance. acs.org

Model Development: A statistical method is employed to find a mathematical equation that best correlates the molecular descriptors (independent variables) with the property of interest (dependent variable) for the training set. Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation.

Partial Least Squares (PLS): A regression technique suitable when there are many, potentially correlated, descriptors.

Machine Learning Methods: Such as k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Random Forest. acs.org

Model Validation: The developed model's robustness and predictive power are rigorously assessed.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are applied to the training set to check for overfitting. acs.org

External Validation: The model's ability to predict the property for the unseen test set is evaluated using metrics like the coefficient of determination (R²). acs.org

Applicability Domain Definition: The chemical space for which the model can make reliable predictions is defined. This ensures that the model is not used for compounds that are too dissimilar from those in the training set.

A hypothetical table outlining the components of a QSAR study for a property like odor perception is provided below.

QSAR ComponentDescription
Property to Model Odor Intensity Score
Molecular Descriptors Constitutional, Topological, Geometrical, and Quantum-Chemical descriptors calculated using Dragon software.
Statistical Method Multiple Linear Regression (MLR)
Validation Metrics R² (Coefficient of determination), q² (Cross-validated R²), RMSE (Root Mean Square Error)
Software R with QSAR-related packages

Through such a QSAR study, it would be possible to identify the key structural features of this compound and related esters that influence a particular property, guiding the design of new compounds with desired characteristics.

Advanced Applications and Academic Research Directions for Prop 2 Enyl 2 Pentoxyacetate

Prop-2-enyl 2-pentoxyacetate as a Monomer in Precision Polymer Synthesis

The presence of a polymerizable allyl group makes this compound a candidate for monomeric use in the synthesis of polymers with specialized functionalities. The pentoxyacetate side chain could impart unique properties, such as hydrophobicity and a flexible spacer, to the resulting polymer backbone.

Controlled/"Living" Radical Polymerization (CRP) techniques are powerful methods for creating polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edu Two of the most prominent methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

ATRP relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (typically copper). nih.gov For this compound, an ATRP process could theoretically be initiated, but the polymerization of allyl monomers via this method is notoriously challenging due to the stability of the allylic radical, which can lead to slow propagation and significant chain transfer reactions. However, advances in catalyst design and polymerization conditions for challenging monomers offer potential pathways. google.com

RAFT polymerization employs a chain transfer agent (a dithioester, trithiocarbonate, or similar compound) to mediate the polymerization. This method has shown great success with a wide variety of monomers, including some less reactive ones. mdpi.com The polymerization of a vanillin-based methacrylate (B99206) monomer via RAFT has been successfully demonstrated, suggesting that monomers with ether and ester functionalities are compatible with this technique. mdpi.com A hypothetical RAFT polymerization of this compound would involve the careful selection of a RAFT agent and initiator to control the growth of polymer chains.

Below is a hypothetical data table outlining potential conditions for the controlled radical polymerization of this compound.

ParameterHypothetical ATRP ConditionsHypothetical RAFT Conditions
Monomer This compoundThis compound
Initiator Ethyl α-bromoisobutyrateAzobisisobutyronitrile (AIBN)
Catalyst/Ligand Cu(I)Br / PMDETAN/A
Chain Transfer Agent N/A2-Cyano-2-propyl dodecyl trithiocarbonate
Solvent Anisole or Toluene (B28343)Dioxane or Toluene
Temperature 70-110 °C60-90 °C
Expected Outcome Poly(this compound) with controlled M_nPoly(this compound) with low polydispersity (Đ)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization method that typically involves strained cyclic olefins. While this compound itself is an acyclic monomer and thus not directly suitable for ROMP, it could be incorporated into a polymer backbone through Acyclic Diene Metathesis (ADMET) polymerization if a suitable diene comonomer were used. ADMET involves the step-growth polymerization of α,ω-dienes.

More directly, the principles of ring-opening polymerization could be applied to cyclic derivatives. For instance, if the allyl and acetate (B1210297) functionalities were part of a cyclic structure, such as a substituted morpholine-2,5-dione, ring-opening polymerization could be a viable route to creating functional polyesters or polydepsipeptides. utwente.nl The synthesis of polysulfones through the radical ring-opening polymerization of cyclic sulfone derivatives also demonstrates the versatility of this approach for creating polymers with specific main-chain functionalities. mdpi.com

Role of this compound in Organic Synthesis as a Building Block

The bifunctional nature of this compound, possessing both a nucleophilic/electrophilic allyl group and an ester, makes it a potentially versatile building block in organic synthesis.

Allyl groups are common motifs in natural products and are valuable handles for chemical manipulation. The allyl group in this compound can undergo a variety of transformations, such as epoxidation, dihydroxylation, or cross-metathesis, to introduce new functionalities. The ester group, meanwhile, can be hydrolyzed to a carboxylic acid or undergo transesterification. atamanchemicals.com This dual reactivity allows for the sequential or orthogonal modification of the molecule, making it a plausible, albeit unproven, precursor for complex target molecules. For example, the photochemistry of 2-(prop-2-enyl)cyclopent-2-enones has been examined, showing that the allyl group can participate in di-π-methane rearrangements, a useful reaction in the synthesis of complex carbocyclic frameworks. rsc.org

As an intermediate, this compound could be used to introduce the pentoxyacetate side chain into a larger molecule. The allyl group could be used as a protecting group for an alcohol, which can be later removed under specific conditions, or it could participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

The following table outlines some potential synthetic transformations for this compound, highlighting its role as a versatile building block.

Reaction TypeReagents and ConditionsResulting Functional Group / Product Type
Ester Hydrolysis NaOH (aq), heat; then H₃O⁺ workup2-Pentoxyacetic acid and Allyl alcohol
Transesterification R-OH, acid or base catalystNew ester with pentoxyacetate moiety
Allyl Epoxidation m-CPBA, CH₂Cl₂Glycidyl 2-pentoxyacetate derivative
Allyl Dihydroxylation OsO₄ (cat.), NMODiol derivative
Heck Coupling Aryl halide, Pd catalyst, baseAryl-substituted propene with pentoxyacetate side chain
Thiol-Ene "Click" Reaction R-SH, photoinitiator, UV lightThioether adduct at the former allyl position

Environmental Fate and Degradation Mechanisms of this compound in Aquatic and Terrestrial Systems

The environmental fate of this compound would be governed by the degradation of its two primary functional components: the ester linkage and the allyl group.

In aquatic environments, the primary abiotic degradation pathway would likely be hydrolysis of the ester bond. lardbucket.org This reaction can be catalyzed by acid or base. chemguide.co.uklibretexts.org In typical environmental pH ranges, this process would be slow but would ultimately yield 2-pentoxyacetic acid and allyl alcohol. chemguide.co.uk

In both aquatic and terrestrial systems, biodegradation is expected to be a significant degradation pathway. Non-specific esterases, which are widely present in microorganisms in sediments and soils, can readily hydrolyze ester bonds. nih.gov Studies on mono-alkyl phthalate (B1215562) esters have shown that they can be quickly degraded in both marine and freshwater sediments. nih.gov

The table below summarizes the likely degradation pathways and products.

Degradation PathwayEnvironmentKey ProcessPrimary Degradation ProductsInfluencing Factors
Abiotic Hydrolysis AquaticSplitting of the ester bond by water2-Pentoxyacetic acid, Allyl alcoholpH, Temperature
Biodegradation Aquatic and TerrestrialEnzymatic hydrolysis by microbial esterases2-Pentoxyacetic acid, Allyl alcoholMicrobial population, Temperature, Oxygen level
Further Degradation Aquatic and TerrestrialOxidation / Microbial metabolismAcrolein (from allyl alcohol), further breakdown to CO₂ and H₂ORedox potential, Specific microbial species

Photodegradation Pathways

No specific studies on the photodegradation pathways of this compound have been identified in the available scientific literature. Research into how this compound breaks down under the influence of light, the potential reactive species involved, and the resulting transformation products has not been published.

Biodegradation Kinetics and Metabolite Identification

There is no available data concerning the biodegradation kinetics of this compound. Consequently, information regarding its rate of degradation by microorganisms, its persistence in various environmental compartments, and the identity of any resulting metabolites is currently unknown.

Abiotic Degradation Processes (Hydrolysis, Oxidation)

Detailed research on the abiotic degradation of this compound through processes such as hydrolysis or oxidation is not present in the public domain. The stability of its ester and allyl groups to these chemical degradation mechanisms has not been experimentally determined.

Green Chemistry Approaches in the Synthesis and Application of this compound

Solvent-Free Synthesis

No literature exists describing the development or application of solvent-free synthesis methods for this compound. Research into alternative, environmentally benign synthetic routes that avoid the use of conventional organic solvents has not been reported for this specific compound.

Catalyst Development for Sustainable Production

There are no published studies focusing on the development of novel or sustainable catalysts for the production of this compound. Information on catalytic efficiency, reusability, and the environmental impact of catalysts for its synthesis is not available.

Future Research Perspectives and Challenges for this compound

Given the foundational gap in the scientific understanding of this compound, future research would need to begin with fundamental characterization. The primary challenge is the current lack of any research momentum. Key perspectives for future investigation would include:

Fundamental Synthesis and Characterization: Establishing and optimizing efficient synthesis routes and thoroughly characterizing the compound's physicochemical properties.

Environmental Impact Assessment: Conducting baseline studies on its biodegradability, potential for bioaccumulation, and toxicity to various organisms to understand its environmental profile.

Degradation Studies: Investigating the hydrolysis, photodegradation, and biodegradation pathways to determine its environmental persistence and fate.

Exploration of Applications: Identifying and evaluating potential applications for this molecule, which could then drive further research into sustainable production and specialized use cases.

Without this foundational data, any discussion of advanced applications or further research remains speculative.

Conclusion

Summary of Key Academic Contributions and Research Areas for Prop-2-enyl 2-pentoxyacetate

The academic and industrial research landscape surrounding this compound, more commonly known by its synonym Allyl Amyl Glycolate, is predominantly centered on its application within the fragrance and flavor industries. Its potent fruity-green aroma, reminiscent of pineapple and apple, has made it a valuable synthetic ingredient in a variety of consumer products.

Key contributions to the understanding and application of this compound can be summarized as follows:

Synthesis and Optimization: A primary area of research has been the development and optimization of synthetic routes to this compound. Methodologies have been explored to improve yield, reduce production costs, and enhance the safety and environmental profile of its synthesis. These efforts are crucial for its commercial viability as a fragrance and flavor ingredient.

Olfactory Characterization: A significant body of work, largely within industrial research, has focused on the detailed characterization of its scent profile. This includes identifying the nuances of its aroma and how it interacts with other fragrance components to create complex and desirable scent compositions.

Application in Consumer Products: Research has extensively explored its use as a top or middle note in perfumes, colognes, and personal care items. scentspiracy.comperfumersworld.com Its stability and performance in various product bases, such as soaps, lotions, and detergents, have been a key area of investigation, ensuring its effectiveness and longevity in final formulations.

Flavor Applications: In the flavor industry, its fruity characteristics are utilized to enhance the taste profiles of food and beverage products.

While the majority of research has been application-driven, these studies have indirectly contributed to a broader understanding of structure-activity relationships in fragrance molecules, particularly within the class of allyl esters.

Interactive Data Table: Key Research Findings for this compound

Research AreaKey Findings
Synthesis Development of multi-step synthetic pathways.
Odor Profile Characterized as a potent fruity-green aroma with pineapple and apple notes.
Applications Widely used as a fragrance ingredient in personal care products and as a flavoring agent.

Unresolved Questions and Future Research Trajectories for this compound

Despite its established use, several areas concerning this compound remain underexplored from a fundamental scientific perspective. These unresolved questions present opportunities for future academic research:

Detailed Mechanistic Studies: While synthetic methods are established, detailed mechanistic studies of its formation and potential degradation pathways under various conditions (e.g., exposure to light, heat, and different pH levels) are not extensively reported in academic literature. dropofodor.com Such studies could lead to improved stability in complex formulations.

Advanced Spectroscopic and Computational Analysis: A comprehensive academic investigation of its spectroscopic properties and conformational analysis through computational modeling is lacking. These studies could provide deeper insights into the relationship between its molecular structure and its distinct olfactory properties.

Potential Bioactivities: The biological effects of this compound, beyond its sensory perception, are largely unknown. Research into its potential antimicrobial, insecticidal, or other bioactive properties could open new avenues for its application.

Biotransformation and Environmental Fate: Understanding how this synthetic compound is metabolized by microorganisms and its ultimate fate in the environment is a critical area for future research, aligning with the growing demand for sustainable and eco-friendly chemical ingredients. chemicalbull.com

Exploration in Materials Science: The presence of a reactive allyl group suggests potential for its use as a monomer or cross-linking agent in polymer chemistry. Future research could explore its incorporation into novel polymers or materials, potentially imparting unique properties.

Sustainable Synthesis Routes: In line with the trend of "green chemistry," future research could focus on developing biocatalytic or renewable resource-based synthetic routes for this compound, reducing the reliance on traditional chemical synthesis. chemicalmarket.net

Interactive Data Table: Future Research Directions for this compound

Research TrajectoryPotential Impact
Mechanistic Studies Improved product stability and formulation.
Spectroscopic & Computational Analysis Deeper understanding of structure-odor relationships.
Bioactivity Screening Discovery of new, non-fragrance applications.
Environmental Fate Studies Assessment of environmental impact and biodegradability.
Materials Science Applications Development of novel polymers and materials.
Green Synthesis More sustainable and environmentally friendly production methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Prop-2-enyl 2-pentoxyacetate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves a multi-step process. First, prepare the pentoxyacetic acid intermediate by reacting pentanol with chloroacetic acid under alkaline conditions. Subsequent esterification with prop-2-enol (allyl alcohol) using a catalytic acid (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide) can yield the target compound. Key factors affecting yield include:

  • Temperature : Optimal esterification occurs at 60–80°C to balance reactivity and side reactions.
  • Solvent Selection : Anhydrous solvents (e.g., toluene) minimize hydrolysis.
  • Catalyst : Acidic catalysts (H₂SO₄) or enzyme-mediated approaches (lipases) improve efficiency .
    • Data Table Reference : Analogous synthesis protocols for methyl ether-acetate derivatives show yields >75% under controlled conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm ester linkage (δ ~4.5 ppm for allyl-O; δ ~170 ppm for carbonyl).
  • IR : Ester C=O stretch (~1740 cm⁻¹).
  • Chromatography : HPLC or GC-MS to assess purity (>98%).
  • Crystallography : Single-crystal X-ray diffraction (using SHELX ) resolves stereochemical ambiguities.
    • Quality Control : Compare retention times and spectral data with reference standards .

Q. What are the recommended storage conditions to maintain this compound’s stability?

  • Methodological Answer : Stability studies indicate:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis.
  • Light Sensitivity : Amber glassware minimizes photodegradation.
  • Moisture Control : Use desiccants (silica gel) in storage environments.
    • Decomposition Risks : Avoid prolonged exposure to basic pH or oxidizing agents, which accelerate ester cleavage .

Advanced Research Questions

Q. How does this compound’s ester functionality influence its reactivity in polymer synthesis?

  • Methodological Answer : The allyl group enables radical-mediated copolymerization with vinyl monomers (e.g., styrene, acrylates). Key considerations:

  • Cross-Linking : Use AIBN (azobisisobutyronitrile) as a thermal initiator (60–80°C).
  • Kinetic Studies : Monitor polymerization via GPC (molecular weight distribution) and DSC (glass transition temperature).
  • Applications : Forms flexible, hydrophobic polymers for coatings or drug encapsulation .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding affinities with enzymes (e.g., esterases).
  • MD Simulations : GROMACS simulations assess stability in lipid bilayers for drug delivery studies.
  • QSAR Models : Correlate substituent effects (e.g., pentoxy chain length) with bioavailability .

Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?

  • Methodological Answer : Address discrepancies through:

  • Controlled Replication : Standardize solvent purity (HPLC-grade) and temperature (25°C).
  • Ternary Phase Diagrams : Map solubility limits in water/ethanol/acetone mixtures.
  • Analytical Validation : Use nephelometry or gravimetric analysis for precision .

Data Contradiction and Analysis

Q. What experimental approaches reconcile conflicting reports on this compound’s thermal degradation profile?

  • Methodological Answer :

  • TGA/DSC : Compare decomposition onset temperatures under N₂ vs. air atmospheres.
  • Isothermal Studies : Measure half-life at 100°C to assess kinetic stability.
  • By-Product Analysis : GC-MS identifies degradation products (e.g., pentanol, acrylic acid) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis.
  • Spill Management : Neutralize with sodium bicarbonate; collect residues in chemical waste containers.
  • Exposure Limits : Adhere to OSHA guidelines for ester vapors (PEL: 50 ppm) .

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